5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine
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Overview
Description
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine is a compound that features a pyrrolidine ring fused with a pyridine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both pyrrolidine and pyridine rings in its structure allows it to exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. The reaction proceeds through a series of steps including esterification, cyclization, and amination . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The purity of the final product is crucial, especially for applications in pharmaceuticals and other sensitive fields .
Chemical Reactions Analysis
Types of Reactions
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine can undergo various types of chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may also affect signaling pathways by binding to specific proteins and altering their function .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler compound with a five-membered nitrogen-containing ring.
3-(1-Methylpyrrolidin-2-yl)pyridine: A similar compound with a methyl group instead of an ethyl group on the pyrrolidine ring.
Uniqueness
5-(1-Ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine is unique due to the presence of both an ethyl group on the pyrrolidine ring and a methyl group on the pyridine ring. This specific substitution pattern can lead to distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H19N3 |
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Molecular Weight |
205.30 g/mol |
IUPAC Name |
5-(1-ethylpyrrolidin-2-yl)-3-methylpyridin-2-amine |
InChI |
InChI=1S/C12H19N3/c1-3-15-6-4-5-11(15)10-7-9(2)12(13)14-8-10/h7-8,11H,3-6H2,1-2H3,(H2,13,14) |
InChI Key |
VMWWWYACWAJDNS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1C2=CN=C(C(=C2)C)N |
Origin of Product |
United States |
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